Muscarinic M₄ Receptor Positive Allosteric Modulation: Core Pharmacophore Comparison
The 4-methoxy-7-methyl-1,3-benzothiazole core present in the target compound is shared by a documented positive allosteric modulator of the human muscarinic M₄ receptor, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, which exhibited an EC₅₀ of 1.82×10³ nM (1,820 nM) in CHO-K1 cells co-expressing Gqi5 [1]. This establishes that the methoxy-methyl benzothiazole core confers M₄ receptor activity. The target compound incorporates this identical core but replaces the dioxine carboxamide with a 2,5-dichlorobenzamide group, a modification that is expected to alter potency, selectivity, and physicochemical properties. No direct M₄ PAM data exist for the target compound; however, this class-level inference supports its prioritization in M₄-focused screening where the dioxine analog serves as the benchmark.
| Evidence Dimension | Human M₄ receptor positive allosteric modulation potency (EC₅₀) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide: EC₅₀ = 1.82×10³ nM |
| Quantified Difference | Not calculable; structural replacement of dioxine carboxamide with 2,5-dichlorobenzamide |
| Conditions | CHO-K1 cells co-expressing human M₄ receptor and Gqi5; potentiation of acetylcholine-mediated calcium response (BindingDB assay) |
Why This Matters
Procurement of the target compound is justified for M₄ receptor SAR studies specifically when evaluating the impact of replacing the dioxine amide with a 2,5-dichlorobenzamide moiety on allosteric modulator potency and selectivity.
- [1] BindingDB Entry BDBM62964: N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide. Muscarinic acetylcholine receptor M4 (Human) positive allosteric modulation EC₅₀: 1.82×10³ nM. BindingDB, 2011. View Source
